6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo ring. Key substituents include:
- A 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 2.
- A sulfanyl-methyl bridge linking the oxadiazole to the quinazolinone core.
- An oxolan-2-ylmethyl (tetrahydrofuran-derived) group at position 5.
Properties
IUPAC Name |
6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O5S/c24-14-5-3-13(4-6-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-2-1-7-30-15/h3-6,8-9,15H,1-2,7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZDWTBLSWDMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)Cl)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting with the preparation of the quinazolinone coreThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to scale up the production while maintaining the quality and consistency of the product. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the substituents involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of reduced quinazolinone compounds .
Scientific Research Applications
6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
Quinazolinone Derivatives:
- Compound 4l (): A tetrahydroquinazolinone with bis(4-methoxyphenyl) and dimethylpropyl substituents. Unlike the target compound, it lacks the oxadiazole and dioxolo rings but shares the quinazolinone core, which is associated with antidiabetic and anti-inflammatory properties .
- Triazoloquinazolines (): Derivatives like 8a and 8b incorporate a triazole ring fused to quinazoline. These compounds exhibit anticonvulsant and antimicrobial activities, highlighting the role of fused heterocycles in modulating bioactivity .
Oxadiazole Derivatives :
- 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline (): Features an oxadiazole linked to quinoline. The oxadiazole’s electron-withdrawing properties enhance binding to enzymatic targets, such as kinases or proteases .
Substituent Analysis
- 4-Chlorophenyl Group : In the target compound, this substituent likely enhances lipophilicity and target affinity, similar to chlorophenyl groups in antifungal agents .
- Sulfanyl-Methyl Bridge : This group could facilitate disulfide bond formation or metal coordination, a feature absent in analogs like ’s compound .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features several notable functional groups that contribute to its biological activity:
- Oxadiazole ring : Known for its diverse pharmacological properties.
- Chlorophenyl group : Often associated with enhanced lipophilicity and biological activity.
- Dioxoloquinazolinone core : Implicated in various biological interactions.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈ClN₃O₄S
- Molar Mass : 335.82 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines.
In Vitro Studies
-
Cytotoxicity Assays :
- The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values were found to be in the micromolar range, indicating significant cytotoxic effects.
- A study reported that oxadiazole derivatives exhibited IC₅₀ values ranging from 0.12 to 2.78 µM against MCF-7 cells, suggesting that structural modifications can enhance potency .
- Mechanism of Action :
Antimicrobial Activity
The compound has also been screened for antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Enzyme Inhibition
- Carbonic Anhydrase Inhibition :
- HDAC Inhibition :
Case Study 1: Structural Optimization
A series of oxadiazole derivatives were synthesized based on the core structure of this compound. The study revealed that modifications at the phenyl ring significantly influenced the cytotoxicity against MCF-7 cells. The most active derivative showed an IC₅₀ value of 15.63 µM, comparable to Tamoxifen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
